molecular formula C11H16BNO3 B1333974 3-(N,N-Diethylaminocarbonyl)phenylboronic acid CAS No. 237413-05-7

3-(N,N-Diethylaminocarbonyl)phenylboronic acid

Cat. No.: B1333974
CAS No.: 237413-05-7
M. Wt: 221.06 g/mol
InChI Key: DDHUSSNOKNYLAI-UHFFFAOYSA-N
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Description

3-(N,N-Diethylaminocarbonyl)phenylboronic acid: is an organic compound with the molecular formula C11H16BNO3 and a molecular weight of 221.06 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a diethylaminocarbonyl group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(N,N-Diethylaminocarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with diethylaminocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(N,N-Diethylaminocarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 3-(N,N-Diethylaminocarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its dimethyl and dipropyl analogs, the diethyl substitution provides a balance between steric hindrance and electronic effects, making it particularly effective in certain catalytic and synthetic applications .

Properties

IUPAC Name

[3-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHUSSNOKNYLAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395547
Record name 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237413-05-7
Record name 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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